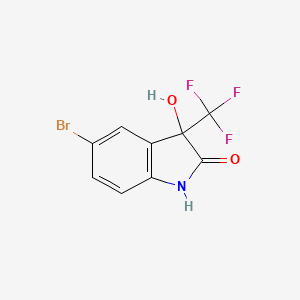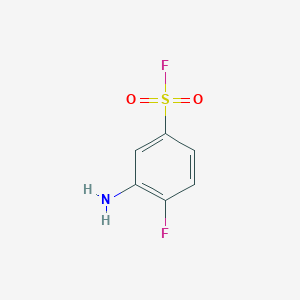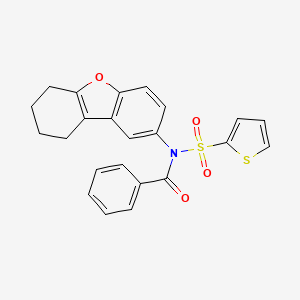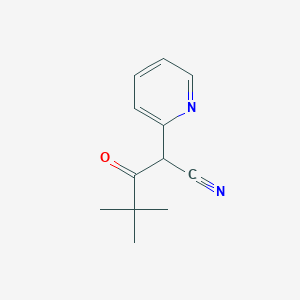
5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one, also known as 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydroindole-2-one, is a small organic molecule with a wide range of applications in the field of organic chemistry. It is a bicyclic heterocycle, with a five-membered ring containing three nitrogen atoms and two oxygen atoms. It is also known as 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indole-2-one. This compound is used in a variety of different applications, including synthesis, scientific research, and lab experiments.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
5-Bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one, as a derivative of C(3)-trifluoromethylated compounds from N-substituted isatins, shows potential in the field of anticancer and antimicrobial applications. Specifically, certain derivatives of this compound demonstrated in vitro cytotoxic activity and specific antibacterial activity against S. aureus, indicating their potential as therapeutic agents in these areas (Bikshapathi et al., 2017).
Crystal Structure and Hydrogen Bonding Studies
The compound has been a subject of structural studies, particularly in understanding its crystal structure and hydrogen bonding properties. For instance, a study on 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles revealed insights into hydrogen bonding networks and π-stacking of the indole moiety, which is crucial for understanding its chemical behavior and potential applications (Mphahlele, 2018).
Photoreactive Derivatives for Photoaffinity Labeling
The synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives, including 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one, has been explored. These derivatives serve as mother skeletons for the synthesis of various bioactive indole metabolites and can be used in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).
Potential in Kinase Inhibition
Research into the potential binding mode and in vitro kinase profile of related compounds has shown that certain derivatives of 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one could act as potent TrkA inhibitors. This suggests potential applications in the development of treatments targeting TrkA kinase, which is significant in the context of various diseases (Wood et al., 2004).
Propiedades
IUPAC Name |
5-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO2/c10-4-1-2-6-5(3-4)8(16,7(15)14-6)9(11,12)13/h1-3,16H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRRFVJGIVEETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2465289.png)



![4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol](/img/structure/B2465295.png)


![ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2465299.png)




![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465310.png)
